molecular formula C14H18N2O3 B6314654 tert-Butyl 3-carbamoylindoline-1-carboxylate CAS No. 1824025-90-2

tert-Butyl 3-carbamoylindoline-1-carboxylate

Cat. No. B6314654
CAS RN: 1824025-90-2
M. Wt: 262.30 g/mol
InChI Key: KHPVTTTVAQNTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-carbamoylindoline-1-carboxylate” is a heterocyclic compound . It has a molecular weight of 262.31 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H18N2O3 . The InChI code for this compound is 1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10(12(15)17)9-6-4-5-7-11(9)16/h4-7,10H,8H2,1-3H3,(H2,15,17) .

Scientific Research Applications

Tert-Butyl 3-carbamoylindoline-1-carboxylate has a variety of scientific research applications. It has been used as a starting material for organic synthesis reactions, including the synthesis of indoline derivatives, as well as for medicinal chemistry research. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

Tert-Butyl 3-carbamoylindoline-1-carboxylate is an organic compound that can act as a catalyst in organic synthesis reactions. It can act as a nucleophile, attacking electrophilic centers in organic molecules and forming covalent bonds. It can also act as an electrophile, reacting with nucleophilic groups in organic molecules and forming covalent bonds.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, it has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-carbamoylindoline-1-carboxylate has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used as a starting material for a wide range of organic reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also relatively expensive and may not be suitable for use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of tert-Butyl 3-carbamoylindoline-1-carboxylate in scientific research. It could be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indoles and indolines. It could also be used as a catalyst in the synthesis of polymers. Additionally, it could be used in medicinal chemistry research, as it is a versatile compound that can be used in a variety of reactions. Finally, it could be used in the synthesis of other organic compounds, such as amino acids and peptides.

Synthesis Methods

Tert-Butyl 3-carbamoylindoline-1-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl chloride and indoline-1-carboxylic acid in the presence of a base. In this reaction, the tert-butyl chloride is deprotonated by the base, and the resulting tert-butyl anion reacts with the carboxylic acid group of the indoline-1-carboxylic acid to form the this compound. This reaction is often carried out in the presence of a solvent such as dichloromethane or toluene.

properties

IUPAC Name

tert-butyl 3-carbamoyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10(12(15)17)9-6-4-5-7-11(9)16/h4-7,10H,8H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPVTTTVAQNTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.